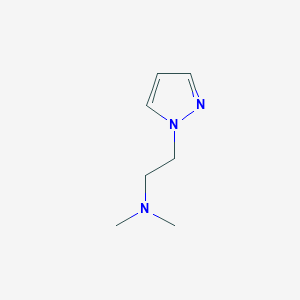

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

Description

BenchChem offers high-quality N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVLAELEGIMFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680237 | |

| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071658-18-8 | |

| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Targeting of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical overview of the key therapeutic target classes for pyrazole-based compounds, focusing on the mechanistic rationale, exemplary agents, and the experimental workflows essential for their discovery and characterization. We will delve into the established roles of pyrazoles as inhibitors of enzymes and kinases, and explore their emerging potential in modulating G-protein coupled receptors, offering a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole core is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[3][4][5] Its synthetic tractability and favorable drug-like properties have made it a recurring motif in numerous FDA-approved drugs.[2][3] The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets. Furthermore, the planarity of the ring system allows it to fit into well-defined binding pockets, while the substituent positions on the ring offer ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. This guide will systematically explore the major protein families targeted by this versatile scaffold.

Key Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[1][6] Pyrazole-based compounds have emerged as highly effective protein kinase inhibitors (PKIs), with several approved drugs and numerous candidates in clinical trials.[1][6][7]

Mechanism of Action: Targeting the ATP-Binding Site

Most pyrazole-based kinase inhibitors are designed to be competitive antagonists of ATP, binding to the enzyme's active site and preventing the transfer of a phosphate group to the substrate protein. The pyrazole scaffold is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. Substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.

Case Study: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera. The JAK-STAT signaling pathway is crucial for cytokine-mediated regulation of immune responses and cell growth. In myeloproliferative neoplasms, mutations in JAK2 lead to constitutive activation of the pathway, driving uncontrolled cell proliferation.

Signaling Pathway Diagram: Inhibition of the JAK-STAT Pathway by Ruxolitinib

Caption: Ruxolitinib, a pyrazole-based inhibitor, blocks JAK activation, preventing STAT phosphorylation and downstream gene transcription.

Featured Experimental Protocol: Luminescent Kinase Activity Assay

This protocol provides a robust method for determining the inhibitory potency (IC50) of pyrazole compounds against a target kinase. The assay measures the amount of ATP remaining after a kinase reaction; high luminescence indicates low kinase activity (i.e., potent inhibition).[8]

Objective: To quantify the IC50 value of a test compound against a specific protein kinase.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.[8]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

Test pyrazole compounds (serially diluted)

-

Positive control inhibitor (e.g., Staurosporine)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution (at Km concentration for the target kinase)

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

-

Multichannel pipettes

-

Plate-reading luminometer

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the pyrazole test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the microplate. Include wells for a "no inhibitor" (0% inhibition) control (DMSO only) and a "maximum inhibition" control (high concentration of a known potent inhibitor).

-

Enzyme Addition: Prepare a solution of the kinase in kinase assay buffer. Add 24 µL of the enzyme solution to each well of the plate.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compounds to bind to the kinase.[9]

-

Reaction Initiation: Prepare a solution containing the substrate and ATP in kinase assay buffer. Add 25 µL of this solution to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

Reaction Termination and Signal Generation: Add 50 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Test - Signal_Max] / [Signal_Min - Signal_Max]).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Key Therapeutic Target Class: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[10]

Mechanism of Action: Selective COX-2 Inhibition

The discovery of the COX-2 isoform spurred the development of selective inhibitors that could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs (which inhibit both COX-1 and COX-2).[10] Pyrazole-based compounds have proven to be an ideal scaffold for achieving this selectivity.

The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The design of pyrazole-based COX-2 inhibitors, such as Celecoxib, leverages this structural difference. These drugs typically feature a central pyrazole ring with bulky substituents (e.g., a sulfonamide group) that can fit into the COX-2 side pocket but are sterically hindered from entering the narrower COX-1 active site. This selective binding prevents the synthesis of pro-inflammatory prostaglandins without disrupting the homeostatic functions of COX-1.[11]

Data Summary: Pyrazole-Based COX-2 Inhibitors

The following table summarizes key pyrazole-based compounds targeting COX enzymes, highlighting their selectivity and therapeutic applications.

| Compound | Target(s) | IC50 COX-2 (nM) | Selectivity Index (COX-1/COX-2) | Therapeutic Indication |

| Celecoxib | COX-2 | ~40 | ~375 | Arthritis, Acute Pain |

| Mavacoxib | COX-2 | ~50 | ~12 | Osteoarthritis (veterinary) |

| Compound 11 | COX-2 | 16.2[11] | High (not specified) | Investigational Anti-inflammatory |

| Compound 16 | COX-2 | 20.1[11] | High (not specified) | Investigational Anti-inflammatory |

*Note: Compounds 11 and 16 are examples from a preclinical study demonstrating the continued development of novel pyrazole-based COX-2 inhibitors.[11]

Workflow Diagram: Screening for Selective COX-2 Inhibitors

Caption: A typical high-throughput screening cascade for identifying potent and selective pyrazole-based COX-2 inhibitors.

Emerging Target Class: G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for approximately 40% of all modern medicinal drugs.[12] They are involved in a vast array of physiological processes, making them attractive targets for numerous diseases.[12] While historically dominated by small molecules, the development of modulators for specific GPCRs remains a significant challenge. Pyrazole derivatives are emerging as a promising scaffold for this target class.

One notable example is Surinabant, a pyrazole-based selective inverse agonist of the cannabinoid CB1 receptor.[13] It was investigated for its potential in treating addiction and metabolic disorders. The pyrazole core in Surinabant occupies a key region of the receptor's binding pocket, and its substituents are crucial for its high affinity and selectivity. The development of pyrazole-based GPCR modulators is an active area of research, with potential applications in neuroscience, metabolism, and immunology.[14]

Conclusion and Future Directions

The pyrazole scaffold is a validated and highly successful framework in modern drug discovery. Its proven utility in targeting kinases and enzymes, exemplified by blockbuster drugs, has cemented its importance. The structure-activity relationship (SAR) studies consistently demonstrate that substitutions on the pyrazole ring are key to modulating activity and selectivity.[4][15]

Future research will likely focus on several key areas:

-

Multi-target Inhibitors: Designing single pyrazole-based molecules that can inhibit multiple targets, such as dual kinase/COX inhibitors, for complex diseases like cancer.[13][16]

-

Targeting Novel Kinases: Expanding the application of pyrazole inhibitors to less-explored kinases involved in diseases beyond oncology.

-

GPCR Modulators: Systematically exploring the pyrazole chemical space to develop novel agonists, antagonists, and allosteric modulators for a wider range of GPCRs.

-

Covalent Inhibitors: Developing pyrazole derivatives that can form irreversible covalent bonds with their targets, such as KRASG12C, offering potential for increased potency and duration of action.[17]

The versatility and proven track record of the pyrazole scaffold ensure its continued prominence as a privileged structure in the ongoing quest for novel and effective therapeutics.

References

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

-

Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH). Available at: [Link]

-

Inhibitory activities of bipyrazoles: a patent review. Taylor & Francis. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

-

A Series of Pyrazole Analogs Binding to KRASG12C as Potential Cancer Treatment. National Institutes of Health (NIH). Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available at: [Link]

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

-

Trends in GPCR drug discovery: new agents, targets and indications. National Institutes of Health (NIH). Available at: [Link]

-

Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

-

GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

-

Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Series of Pyrazole Analogs Binding to KRASG12C as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine: Solubility and Stability Profiles

Abstract

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic compound incorporating a pyrazole ring, a tertiary amine, and a flexible ethyl linker. This unique combination of functional groups suggests its potential utility as a versatile building block in medicinal chemistry, a ligand in coordination chemistry, and a precursor in materials science.[1] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine, based on the established chemistry of its constituent moieties. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, enabling researchers to generate robust and reliable data for their specific applications.

Introduction: Unveiling the Molecular Architecture

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a molecule of significant interest due to the synergistic interplay of its functional groups. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[2] The N,N-dimethylamino group, a tertiary amine, imparts basicity to the molecule, allowing for salt formation to modulate solubility and providing a potential site for coordination with metal ions. The ethylenediamine backbone offers conformational flexibility, which can be crucial for molecular recognition and binding.

A thorough characterization of the solubility and stability of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a prerequisite for its advancement in any drug development or chemical synthesis pipeline. This guide aims to provide both a theoretical framework for understanding these properties and a practical set of methodologies for their determination.

Figure 3: Workflow for a Forced Degradation Study.

Data Presentation: Stability

The results of the forced degradation study should be summarized in a table.

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| Control | Experimental Value | Experimental Value | Experimental Value | No significant degradation |

| 0.1 M HCl, 60°C, 24h | Experimental Value | Experimental Value | Experimental Value | Describe observations |

| 0.1 M NaOH, 60°C, 24h | Experimental Value | Experimental Value | Experimental Value | Describe observations |

| 3% H₂O₂, RT, 24h | Experimental Value | Experimental Value | Experimental Value | Describe observations |

| Heat (Solid), 80°C, 48h | Experimental Value | Experimental Value | Experimental Value | Describe observations |

| UV/Vis Light | Experimental Value | Experimental Value | Experimental Value | Describe observations |

Conclusion

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a compound with significant potential, stemming from its unique molecular architecture. Based on a theoretical analysis of its structure, it is predicted to exhibit pH-dependent aqueous solubility and broad solubility in common organic solvents. The molecule is expected to be reasonably stable, with the tertiary amine moiety being the most probable site for oxidative degradation.

While these predictions provide a valuable starting point, empirical data is indispensable for any meaningful application. The detailed experimental protocols provided in this guide for determining solubility and performing forced degradation studies offer a robust framework for researchers to generate the high-quality, reliable data necessary to advance their work. By following these self-validating methodologies, scientists and drug development professionals can confidently characterize the physicochemical properties of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine, ensuring its effective and safe utilization in their research endeavors.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7297. Available from: [Link]

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 361753, N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-1-ethanamine. Retrieved February 6, 2026, from [Link].

-

Eide, I., & Svendsen, H. F. (2018). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 57(29), 9639–9648. Available from: [Link]

-

International Journal of ChemTech Research. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 361753, N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-1-ethanamine. Retrieved February 6, 2026, from [Link].

-

ResearchGate. (2018). Research on the controllable degradation of N -methylamido and dialkylamino substituted at the 5 th position of the benzene ring in chlorsulfuron in acidic soil. Retrieved from [Link]

-

ResearchGate. (2022). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

-

American Chemical Society. (2023). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from [Link]

-

Science and Education Publishing. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect'. Retrieved from [Link]

-

MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 57722832, N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. Retrieved February 6, 2026, from [Link].

-

Royal Society of Chemistry. (2016). Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

ResearchGate. (2018). Rapid Analysis of Tetrakis(dialkylamino)phosphonium Stability in Alkaline Media. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2019). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2022). Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds. Retrieved from [Link]

-

ResearchGate. (2016). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Retrieved from [Link]

-

MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

International Journal of Pharmaceutical Research. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

-

Science and Education Publishing. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]

-

Boron Molecular. (n.d.). N,N-dimethyl-2-((1RS)-1-phenyl-1-(pyridin-2-yl)methoxy)ethanamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine: A Prospective Analysis

Abstract

This technical guide provides a comprehensive, in-depth framework for the theoretical modeling of "N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine," a pyrazole-containing small molecule with potential pharmacological applications. In the absence of extensive experimental data for this specific compound, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a complete computational workflow, from initial structural and electronic characterization using Density Functional Theory (DFT) to the exploration of its potential as a kinase inhibitor through molecular docking and molecular dynamics (MD) simulations. The methodologies detailed herein are grounded in established computational chemistry protocols, providing a robust template for the in silico investigation of this and similar novel chemical entities.

Introduction: The Rationale for Theoretical Modeling

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Pyrazole derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[2][3] A significant portion of their therapeutic potential stems from their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways.[4][5]

"N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine" is a small molecule that incorporates the key pyrazole moiety. While specific research on this compound is limited, its structural features suggest the potential for biological activity. Theoretical modeling offers a powerful, resource-efficient approach to pre-emptively characterize this molecule and predict its behavior and interactions at a molecular level. This in silico analysis can guide further experimental studies, saving time and resources in the drug discovery pipeline.

This guide will detail a prospective theoretical investigation, structured to provide a comprehensive understanding of the molecule's intrinsic properties and its potential interactions with a relevant biological target. We will use Bruton's tyrosine kinase (BTK), a well-established target for pyrazole-containing inhibitors, as a case study for our molecular docking and dynamics simulations.[6]

Part I: Unveiling the Molecule's Intrinsic Properties with Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimized geometry and electronic properties of small molecules.

Causality Behind Method Selection

Before investigating the interaction of our molecule with a biological target, it is crucial to understand its intrinsic properties in a stable, low-energy state. DFT calculations, specifically using a hybrid functional like B3LYP with a basis set such as 6-31G(d), provide a good balance between accuracy and computational cost for organic molecules.[7] This level of theory is sufficient to yield reliable geometric parameters, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the steps for performing a DFT calculation using the Gaussian software package.[8]

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of "N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine" using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Gaussian Input File Preparation:

-

The input file for Gaussian should be structured as follows:[7]

-

Route Section (#p): Specifies the level of theory, basis set, and type of calculation. For our purpose: #p B3LYP/6-31G(d) Opt Freq.

-

B3LYP: The chosen density functional.

-

6-31G(d): The basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm a true energy minimum.

-

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge and spin multiplicity (0 and 1 for a neutral, closed-shell molecule), followed by the atomic coordinates in Cartesian or Z-matrix format.

-

-

-

Execution and Analysis:

-

Run the calculation using Gaussian.

-

Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies, confirming a true energy minimum.

-

Analyze the output file to extract key data.

-

Data Presentation: Predicted Molecular Properties

The following table summarizes the key quantum chemical descriptors that would be obtained from the DFT calculations and their significance.

| Property | Description | Significance in Drug Discovery |

| Optimized Geometry | The 3D coordinates of the molecule at its lowest energy state. | Provides the most stable conformation for subsequent docking and MD simulations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding non-covalent interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Helps to understand the charge distribution and potential for electrostatic interactions. |

Visualization: DFT Workflow

Caption: Workflow for DFT-based molecular characterization.

Part II: Predicting Binding Affinity with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Causality Behind Method Selection

Given that many pyrazole derivatives are kinase inhibitors, we hypothesize that "N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine" may also exhibit this activity.[5] We have selected Bruton's tyrosine kinase (BTK) as a representative target due to its clinical relevance and the availability of crystal structures with pyrazole-based inhibitors.[6] AutoDock Vina is a widely used and validated open-source software for molecular docking that is known for its speed and accuracy.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines the steps for performing molecular docking using AutoDock Vina.[9]

-

Receptor and Ligand Preparation:

-

Receptor: Download the crystal structure of BTK from the Protein Data Bank (PDB). For this example, we will use a structure complexed with a known inhibitor. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges using AutoDock Tools.

-

Ligand: Use the DFT-optimized structure of "N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine." Define rotatable bonds and save the file in PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the receptor. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[10]

-

-

Analysis of Results:

-

Analyze the output file, which will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in the active site of the receptor using a molecular visualization tool (e.g., PyMOL, Chimera) to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Data Presentation: Predicted Docking Results

The docking results would be summarized in a table similar to the one below.

| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |

| 1 | -X.X | Y.Y | Met477, Leu408, Cys481 (example residues) |

| 2 | -X.X | Y.Y | Val416, Glu475, Lys430 (example residues) |

| ... | ... | ... | ... |

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking studies.

Part III: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a system over time, allowing for the assessment of the stability of the protein-ligand complex.

Causality Behind Method Selection

While molecular docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic stability of the protein-ligand complex in a simulated physiological environment. This is crucial for validating the docking results and understanding the flexibility of the ligand in the binding pocket. GROMACS is a versatile and widely used software package for performing MD simulations.[11]

Experimental Protocol: MD Simulation Workflow

The following is a general protocol for running an MD simulation of a protein-ligand complex using GROMACS.[12][13]

-

System Preparation:

-

Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

-

Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF).

-

Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of a suitable shape (e.g., dodecahedron).

-

Solvate the box with water molecules (e.g., TIP3P water model).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Conduct a two-phase equilibration:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

-

-

Data Presentation: Predicted MD Simulation Results

The results of the MD simulation would be presented in graphical and tabular formats.

| Analysis Metric | Expected Outcome | Interpretation |

| RMSD Plot | A plateau in the RMSD of the protein backbone and the ligand indicates that the system has reached equilibrium. | A stable complex. |

| RMSF Plot | Peaks in the RMSF plot highlight flexible regions of the protein. | Can indicate conformational changes upon ligand binding. |

| Hydrogen Bond Occupancy | A table listing the percentage of simulation time that specific hydrogen bonds are maintained. | High occupancy indicates stable and important interactions. |

| Binding Free Energy | A calculated value (in kJ/mol) representing the strength of the protein-ligand interaction. | A more negative value suggests a stronger binding affinity. |

Visualization: MD Simulation Workflow

Caption: Workflow for molecular dynamics simulations.

Conclusion: A Roadmap for Discovery

This technical guide has outlined a comprehensive and scientifically rigorous theoretical modeling workflow for "N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine." By following the detailed protocols for DFT, molecular docking, and MD simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The prospective nature of this analysis provides a clear roadmap for the in silico characterization of novel compounds, ultimately accelerating the drug discovery and development process. The findings from these theoretical studies will be instrumental in guiding future experimental validation and optimization efforts.

References

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). ResearchGate. Retrieved from [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

-

Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]

-

Efficient Implementation of Density Functional Theory Based Embedding for Molecular and Periodic Systems Using Gaussian Basis Functions. (2022, October 12). ACS Publications. Retrieved from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017, March 6). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (n.d.). ResearchGate. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved from [Link]

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

GROMACS Tutorial : Protein-Ligand Complex. (n.d.). GitHub. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved from [Link]

-

Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. Retrieved from [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel. Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

-

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride 10g. (n.d.). Dana Bioscience. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. ripublication.com [ripublication.com]

- 9. m.youtube.com [m.youtube.com]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. youtube.com [youtube.com]

- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

Foreword: The Pyrazole Core - A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to N-Substituted Pyrazole Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is unequivocally one of these "privileged scaffolds".[1] Its unique electronic properties, metabolic stability, and capacity for versatile substitution have made it a fertile ground for drug discovery for over a century.[2]

This guide focuses specifically on N-substituted pyrazole derivatives , where functionalization of the ring's nitrogen atom unlocks vast potential for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The strategic placement of substituents on the nitrogen atom allows medicinal chemists to fine-tune interactions with biological targets, transforming a simple heterocyclic core into potent agents against a wide array of diseases. We will explore the synthetic logic, delve into the structure-activity relationships (SAR) across key therapeutic areas, and provide practical, field-proven protocols to empower researchers in their quest for the next generation of pyrazole-based medicines.

Core Synthetic Strategies: Building the N-Substituted Pyrazole Framework

The accessibility and versatility of synthetic routes to N-substituted pyrazoles are fundamental to their prevalence in medicinal chemistry. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. The most robust and widely employed methods involve cyclocondensation reactions.[3][4]

A primary and highly effective method is the reaction of a bidentate nucleophile, typically a substituted hydrazine (R-NH-NH₂), with a 1,3-dielectrophilic component.[4] This approach offers a direct and efficient route to the pyrazole core with the desired N-substituent already in place.

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#EA4335", fontcolor="#FFFFFF", style="rounded,filled"]; pathway [shape=plaintext, fontcolor="#5F6368"];

// Reagents sub_hydrazine [label="Substituted Hydrazine\n(R-NHNH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dicarbonyl [label="1,3-Dicarbonyl\nCompound", ...reagent]; chalcone [label="α,β-Unsaturated Ketone\n(e.g., Chalcone)", ...reagent]; primary_amine [label="Primary Amine (R-NH₂)\n+ Diketone", ...reagent];

// Pathways path1 [label="Cyclocondensation\n(Knorr Synthesis)", ...pathway]; path2 [label="Cyclocondensation", ...pathway]; path3 [label="Direct Amination/\nCyclization", ...pathway];

// Product n_pyrazole [label="N-Substituted\nPyrazole Derivative", ...product];

// Edges sub_hydrazine -> path1 [arrowhead=none]; dicarbonyl -> path1; path1 -> n_pyrazole [label=" Classic & Versatile "];

sub_hydrazine -> path2 [arrowhead=none]; chalcone -> path2; path2 -> n_pyrazole [label=" Common for Pyrazolines "];

primary_amine -> path3; path3 -> n_pyrazole [label=" Novel Approach "]; }

Caption: Core synthetic pathways to N-substituted pyrazole derivatives.

Mechanism and Rationale: The Knorr Synthesis and Related Cyclocondensations

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is the most classic route, often referred to as the Knorr pyrazole synthesis. The causality is straightforward: one nitrogen of the hydrazine performs a nucleophilic attack on one carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom, followed by dehydration, yields the stable aromatic pyrazole ring.[5] The p-nitrobenzoic acid formed as a byproduct in some modern variations can catalyze this hydrazone formation and subsequent heterocyclization.[5]

Similarly, α,β-unsaturated ketones or aldehydes (including chalcones) react readily with substituted hydrazines.[6] The initial step is a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and oxidation/dehydration to afford the pyrazole or, more commonly, the dihydropyrazole (pyrazoline) intermediate, which can be subsequently aromatized.[6]

Experimental Protocol: Synthesis of N-Substituted Pyrazolines from Chalcones

This protocol is a self-validating system for producing N-substituted pyrazolines, which are common precursors and potent bioactive molecules in their own right. The choice of an acidic medium is critical as it catalyzes the condensation and cyclization steps.[6]

Objective: To synthesize 1-formyl-3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

Materials:

-

1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone derivative) (0.01 mol)

-

Hydrazine hydrate (0.5 mL, 0.01 mol)

-

Formic Acid (25 mL)

-

Ethanol (for recrystallization)

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine the substituted chalcone (0.01 mol) and formic acid (25 mL). The formic acid acts as both the solvent and the source of the N-formyl group.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (0.01 mol) to the mixture.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 8 hours. The extended reflux ensures the completion of both the initial condensation and the subsequent cyclization.

-

Precipitation: After 8 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. The product, being organic and less soluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. The pure product will crystallize out.

-

Drying and Characterization: Collect the purified crystals by filtration and dry them in a vacuum oven. The final structure should be confirmed by analytical techniques such as TLC, melting point, FT-IR, and ¹H-NMR.[7]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The N-substituted pyrazole scaffold is a chameleon in medicinal chemistry, demonstrating a vast range of biological activities. The nature of the substituent at the N-1 position is a critical determinant of the molecule's interaction with its biological target.

Anticancer Activity

N-substituted pyrazoles have emerged as formidable anticancer agents, with several derivatives now in clinical use.[8] Their mechanism of action is diverse, often involving the inhibition of key enzymes that promote cell division and proliferation.[9][10]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[8][10] FDA-approved drugs like Crizotinib and Avapritinib feature the pyrazole core.[8]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

// Node styles core [fillcolor="#F1F3F4", fontcolor="#202124"]; substituent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; activity [fillcolor="#34A853", fontcolor="#FFFFFF"]; no_activity [fillcolor="#EA4335", fontcolor="#FFFFFF"]; mechanism [fillcolor="#FBBC05", fontcolor="#202124", shape=cds];

// Core Structure pyrazole_core [label="Pyrazole Core", ...core];

// Substituents at N1 n1_sub [label="N1-Substituent", shape=plaintext]; aryl [label="Aryl / Heteroaryl\n(e.g., Phenyl)", ...substituent]; alkyl [label="Bulky Alkyl", ...substituent]; sulfonamide [label="Benzenesulfonamide", ...substituent];

// Other Substitutions c3_c5_sub [label="C3/C5 Substituents", shape=plaintext]; phenyl_groups [label="Aryl Groups", ...substituent]; halophenyl [label="4-Bromophenyl", ...substituent];

// Activities high_potency [label="High Potency\n(Low μM IC₅₀)", ...activity]; low_potency [label="Low Potency", ...no_activity];

// Edges sub_n1 [shape=none, label=""]; sub_c3c5 [shape=none, label=""];

pyrazole_core -> sub_n1 [arrowhead=none]; sub_n1 -> aryl; sub_n1 -> sulfonamide; sub_n1 -> alkyl;

pyrazole_core -> sub_c3c5 [arrowhead=none]; sub_c3c5 -> phenyl_groups; phenyl_groups -> halophenyl;

{aryl, halophenyl} -> high_potency; alkyl -> low_potency; sulfonamide -> mechanism [label="Directs towards\nKinase Inhibition"]; mechanism -> high_potency; }

Caption: Simplified SAR flowchart for anticancer activity of pyrazoles.

Structure-Activity Relationship (SAR) Insights:

-

The substitution pattern on the pyrazole ring is crucial for enhancing anticancer efficacy.[10]

-

For instance, a series of pyrazoline derivatives showed that the presence of a 4-bromophenyl group at the C5 position of the pyrazole ring resulted in the most active compound against MCF-7, A549, and HeLa cancer cell lines.[9]

-

The nature of the N1-substituent dramatically impacts potency. N1-aryl or specific heteroaryl groups are often found in potent kinase inhibitors, while simple alkyl groups may be less effective.

| Compound Class | N-Substituent / Key Feature | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline Derivative | 4-bromophenyl at C5 | MCF-7 (Breast) | 5.8 | [9] |

| Pyrazoline Derivative | 4-bromophenyl at C5 | A549 (Lung) | 8.0 | [9] |

| Pyrazoline Derivative | 4-bromophenyl at C5 | HeLa (Cervical) | 9.8 | [9] |

| N-Arylpyrazole | Varied | HePG2 (Liver) | 8.49 - 16.72 | [11] |

| N-Arylpyrazole | Varied | PC3 (Prostate) | 4 - 8.99 | [11] |

Table 1: Selected N-Substituted Pyrazole Derivatives with Anticancer Activity.

Anti-inflammatory Activity

The most celebrated application of N-substituted pyrazoles in medicine is undoubtedly in the treatment of inflammation. The drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster example.[11]

Mechanism of Action: The primary mechanism is the selective inhibition of COX-2, an enzyme induced during the inflammatory response that is responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12]

Structure-Activity Relationship (SAR) Insights:

-

For potent and selective COX-2 inhibition, a key structural feature is the presence of a benzenesulfonamide moiety attached to the N-1 position of the pyrazole ring.[12] This group fits into a specific side pocket of the COX-2 active site that is absent in COX-1, conferring selectivity.

-

Compounds with N1-benzenesulfonamide groups have been shown to be preferentially selective agents toward COX-2.[12]

-

Other N1-substitutions can also yield significant anti-inflammatory activity, with some novel compounds showing inhibition of carrageenan-induced paw edema greater than 85%, exceeding that of standard drugs like indomethacin.[13]

| Compound Series | N-Substituent | Assay | % Inhibition | Reference |

| N1-Substituted Pyrazoles | Varied Acetamide Linkage | Carrageenan-induced edema | Up to 90.40% | [12] |

| Pyrazole-Thiazole Hybrids | Phenyl | Carrageenan-induced edema | 85.23% | [13] |

| Pyrazoline Derivatives | 4-chlorophenyl | Carrageenan-induced edema | High (Potent) | [2] |

| Pyrazoline Derivatives | 4-methoxyphenyl | Carrageenan-induced edema | High (Potent) | [2] |

Table 2: Selected N-Substituted Pyrazole Derivatives with Anti-inflammatory Activity.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. N-substituted pyrazoles have shown significant promise as potent growth inhibitors of drug-resistant bacteria and fungi.[14]

Mechanism of Action: A key advantage of some pyrazole-based antimicrobials is their potential for multiple modes of action, which makes it more difficult for bacteria to develop resistance.[14] They have been shown to be effective against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can prevent and eradicate biofilms.[14]

Structure-Activity Relationship (SAR) Insights:

-

The substituent on the pyrazole nitrogen significantly influences antibacterial activity. For a series of pyrazole-clubbed pyrazolines, an unsubstituted N-H on the pyrazoline ring showed greater activity against MRSA than N-acetyl or N-phenyl substituted analogues.[15]

-

The introduction of trifluoromethylphenyl groups at the N-1 position has led to potent agents against Gram-positive bacteria with low toxicity to human cells.[14]

-

In some series, chloro-substituted derivatives have been found to be the most active antimicrobial agents.[16]

| Compound Series | N-Substituent / Key Feature | Organism | MIC (µg/mL) | Reference |

| Pyrazolyl Hydrazones | p-tolylhydrazineylidene | S. aureus | 62.5 | [17] |

| Pyrazolyl Hydrazones | p-tolylhydrazineylidene | C. albicans | 2.9 - 7.8 | [17] |

| N-(trifluoromethyl)phenyl Pyrazoles | Trifluoromethylphenyl | MRSA | Potent | [14] |

| N-(trifluoromethyl)phenyl Pyrazoles | Trifluoromethylphenyl | E. faecalis | Potent | [14] |

Table 3: Selected N-Substituted Pyrazole Derivatives with Antimicrobial Activity.

Conclusion and Future Outlook

The N-substituted pyrazole core continues to be a remarkably versatile and fruitful scaffold in medicinal chemistry. Its synthetic accessibility allows for extensive structural diversification, enabling the fine-tuning of activity against a wide range of biological targets. From established applications in anti-inflammatory and anticancer therapy to emerging roles in combating antimicrobial resistance, these derivatives are at the forefront of drug discovery.

Future research will likely focus on developing novel N-substitution strategies to explore new chemical space, creating multifunctional hybrids that combine the pyrazole core with other pharmacophores, and applying computational modeling to better predict the binding interactions of these ligands. The evidence strongly suggests that the N-substituted pyrazole will remain a privileged and indispensable tool for medicinal chemists for years to come.

References

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evalu

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances. (n.d.).

- Synthesis And Pharmacological Activity Of Substituted Pyrazoles. (n.d.). SciSpace.

- substituted pyrazoles with potential antitumor activity. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).

- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (n.d.). Taylor & Francis.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. srrjournals.com [srrjournals.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyrazole-Containing Ligands: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs.[1][3] The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other aromatic systems, make it a cornerstone in the design of novel therapeutics.[1][3] This guide provides an in-depth exploration of the chemical space of pyrazole-containing ligands, offering insights into their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery, with a focus on kinase inhibition.

I. Navigating the Chemical Space: Synthesis and Diversification of Pyrazole Scaffolds

The synthetic accessibility of the pyrazole core allows for extensive chemical diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several robust synthetic strategies are employed to generate diverse libraries of pyrazole-containing ligands.

A. The Knorr Pyrazole Synthesis and its Modern Variants

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method for constructing the pyrazole ring. The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the introduction of diverse chemical functionalities.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole via Claisen-Schmidt Condensation and Cyclization

This two-step protocol provides a reliable method for the synthesis of a model 3,5-disubstituted pyrazole.

Step 1: Claisen-Schmidt Condensation to form Chalcone

-

Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (e.g., acetophenone, 1 equivalent) and substituted benzaldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Cyclization with Hydrazine to form Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or another appropriate solvent to yield pure 3,5-diphenyl-1H-pyrazole.[4]

B. 1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis

The [3+2] cycloaddition reaction between a diazo compound and an alkyne or alkene is a highly efficient method for constructing the pyrazole ring with excellent regiocontrol.[5] This approach is particularly valuable for accessing pyrazoles with specific substitution patterns that may be challenging to obtain through other methods.

C. The Vilsmeier-Haack Reaction: Functionalization of the Pyrazole Core

The Vilsmeier-Haack reaction provides a means to introduce a formyl group onto the pyrazole ring, typically at the C4 position.[6] This formyl group can then serve as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of functionalized pyrazole derivatives. The reaction involves the treatment of a pyrazole with a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Experimental Workflow: Synthesis and Functionalization

Caption: Axitinib blocks VEGF-induced activation of VEGFR-2 and downstream signaling pathways.

Table 2: Inhibitory Activity of Pyrazole-Based VEGFR-2 Inhibitors

| Compound | IC50 (nM) | Reference |

| Axitinib | 0.2 | |

| Compound 22 | 1.33 | |

| Compound 43 | 26.38 | |

| Compound 6b | 200 |

IV. Characterization of Pyrazole-Containing Ligands: A Self-Validating System

Rigorous characterization is essential to confirm the structure and purity of synthesized pyrazole ligands. A combination of spectroscopic techniques provides a self-validating system, ensuring the integrity of the experimental data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in a molecule.

-

¹H NMR: The proton on the C4 position of the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts of the substituents on the pyrazole ring and any attached aromatic groups provide valuable structural information.

-

¹³C NMR: The carbon atoms of the pyrazole ring have characteristic chemical shifts that can be used to confirm the formation of the heterocyclic core.

Expected NMR Data for 3,5-Diphenyl-1H-pyrazole:

-

¹H NMR (CDCl₃): δ 7.20-7.50 (m, 10H, Ar-H), 6.80 (s, 1H, pyrazole C4-H).

-

¹³C NMR (CDCl₃): δ 150.5, 145.0, 133.0, 129.0, 128.5, 126.0, 102.0.

[5]#### B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

Expected Mass Spectrometry Data for 3,5-Diphenyl-1H-pyrazole:

-

MS (ESI): m/z = 221 [M+H]⁺.

[5]#### C. X-ray Crystallography

For ligands that form suitable crystals, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the stereochemistry and conformation of the molecule. When co-crystallized with a target protein, it provides invaluable insights into the binding mode and key interactions.

The pyrazole scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its continued prominence in medicinal chemistry. Future directions in the exploration of the chemical space of pyrazole-containing ligands will likely focus on:

-

Novel Synthetic Methodologies: The development of new and more efficient synthetic routes to access novel pyrazole derivatives.

-

Fragment-Based Drug Discovery: The use of pyrazole-containing fragments as starting points for the design of potent and selective inhibitors.

-

Targeting New Biological Pathways: The exploration of pyrazole-based ligands as modulators of novel and challenging drug targets.

-

Application of Artificial Intelligence: The use of machine learning and artificial intelligence to predict the biological activity and ADMET properties of virtual libraries of pyrazole compounds, further accelerating the drug discovery process.

By leveraging the power of modern synthetic chemistry, computational modeling, and a deep understanding of biological systems, the full therapeutic potential of the pyrazole scaffold will continue to be unlocked, leading to the development of the next generation of innovative medicines.

References

-

Faria, J. V., et al. (2017). Pyrazole: A Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(64), 40353-40381. [Link]

-

Kumar, A., et al. (2013). A review on synthesis and pharmacological activities of pyrazole and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1664. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. (2016). [Link]

-

Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC. (n.d.). [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate. (2022). [Link]

-

Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (2023). [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (2023). [Link]

-

1H-Pyrazole, 3,5-diphenyl- - the NIST WebBook. (n.d.). [Link]

-

Video | PV Mechanism of Action & Safety Data | Jakafi® (ruxolitinib). (n.d.). [Link]

-

JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. - ResearchGate. (n.d.). [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (n.d.). [Link]

-

Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2023). [Link]

-

Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Publishing. (2018). [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. - ResearchGate. (2015). [Link]

-

1H-Pyrazole, 3,5-diphenyl- | C15H12N2 | CID 70840 - PubChem. (n.d.). [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2018). [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023). [Link]

-

Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - Frontiers. (2020). [Link]

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). [Link]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (2023). [Link]

-

Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids | Request PDF - ResearchGate. (2016). [Link]

-